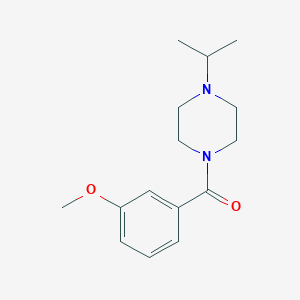
N-(2-methoxybenzyl)-N-(3,4,5-trimethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-N-(3,4,5-trimethoxybenzyl)amine, commonly known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent psychoactive effects. This compound is a member of the indazole family of synthetic cannabinoids, and its chemical structure is similar to that of the well-known synthetic cannabinoid, AB-CHMINACA.
作用機序
MMB-CHMINACA exerts its effects by binding to the cannabinoid receptors in the brain and peripheral tissues. This compound has a high affinity for the CB1 receptor, which is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids. MMB-CHMINACA also has a moderate affinity for the CB2 receptor, which is mainly found in the immune system and is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
MMB-CHMINACA has been shown to produce a range of biochemical and physiological effects in the body. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and behavior. MMB-CHMINACA also has the potential to cause adverse effects such as anxiety, paranoia, and hallucinations.
実験室実験の利点と制限
One of the main advantages of using MMB-CHMINACA in lab experiments is its potent psychoactive effects, which make it an ideal reference standard for the identification and quantification of synthetic cannabinoids in biological samples. However, the use of MMB-CHMINACA in lab experiments is limited by its high potency and potential for adverse effects. Therefore, researchers must exercise caution when working with this compound and follow appropriate safety protocols.
将来の方向性
There are several future directions for research on MMB-CHMINACA. One area of interest is the development of new synthetic cannabinoids that have similar or improved therapeutic effects with fewer adverse effects. Additionally, researchers are exploring the potential of MMB-CHMINACA as a therapeutic agent for various medical conditions, including chronic pain, anxiety, and depression. Further research is needed to fully understand the biochemical and physiological effects of MMB-CHMINACA and its potential as a therapeutic agent.
Conclusion:
In conclusion, MMB-CHMINACA is a synthetic cannabinoid that has gained popularity in the research community due to its potent psychoactive effects. This compound has been widely used in scientific research to study the effects of synthetic cannabinoids on the human body. MMB-CHMINACA exerts its effects by binding to the cannabinoid receptors in the brain and peripheral tissues. While the use of MMB-CHMINACA in lab experiments is limited by its high potency and potential for adverse effects, there are several future directions for research on this compound, including the development of new synthetic cannabinoids and the exploration of its potential as a therapeutic agent.
合成法
MMB-CHMINACA can be synthesized through a multistep process that involves the use of various reagents and solvents. The first step involves the synthesis of the intermediate compound, 2-methoxybenzylamine, which is then reacted with 3,4,5-trimethoxybenzyl chloride to form MMB-CHMINACA. The final product is purified using chromatography techniques to obtain a pure compound.
科学的研究の応用
MMB-CHMINACA has been widely used in scientific research to study the effects of synthetic cannabinoids on the human body. This compound is often used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples. Additionally, MMB-CHMINACA has been used to study the effects of synthetic cannabinoids on the endocannabinoid system, which plays a crucial role in regulating various physiological processes.
特性
製品名 |
N-(2-methoxybenzyl)-N-(3,4,5-trimethoxybenzyl)amine |
|---|---|
分子式 |
C18H23NO4 |
分子量 |
317.4 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C18H23NO4/c1-20-15-8-6-5-7-14(15)12-19-11-13-9-16(21-2)18(23-4)17(10-13)22-3/h5-10,19H,11-12H2,1-4H3 |
InChIキー |
VTXXVKIYLWZZEZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCC2=CC(=C(C(=C2)OC)OC)OC |
正規SMILES |
COC1=CC=CC=C1CNCC2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(4-Ethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B249031.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)

![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)
![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)

![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)

![1-[1-(4-Methoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B249050.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)